AT7519 TFA Fails to Inhibit ABCB1, ABCG2, or ABCC1 Transporters, Unlike Flavopiridol and SNS-032
In a direct comparative study using MDCKII cells overexpressing human ABCB1, ABCG2, or ABCC1, AT7519 TFA demonstrated no inhibitory effect on any of the three major multidrug resistance transporters, whereas flavopiridol significantly inhibited ABCG2 and ABCC1, and SNS-032 decreased ABCG2-mediated efflux [1]. Consequently, AT7519 TFA does not synergize with transporter substrates like daunorubicin, while flavopiridol and SNS-032 show synergistic antiproliferative effects in combination [1]. Additionally, ABCB1 conferred significant resistance to AT7519 TFA (and SNS-032) but not to flavopiridol [1].
| Evidence Dimension | Inhibition of ABC transporters (MDR reversal potential) |
|---|---|
| Target Compound Data | No inhibition of ABCB1, ABCG2, or ABCC1 |
| Comparator Or Baseline | Flavopiridol: inhibits ABCG2 and ABCC1; SNS-032: inhibits ABCG2 |
| Quantified Difference | AT7519 TFA lacks MDR reversal activity present in flavopiridol and SNS-032 |
| Conditions | MDCKII cells overexpressing human ABCB1, ABCG2, or ABCC1; accumulation assays with fluorescent substrates |
Why This Matters
This determines whether a CDK inhibitor can be used in combination with chemotherapeutics that are ABC transporter substrates, directly impacting experimental design in multidrug-resistant cancer models.
- [1] Cihalova D, et al. Interactions of cyclin-dependent kinase inhibitors AT-7519, flavopiridol and SNS-032 with ABCB1, ABCG2 and ABCC1 transporters and their potential to overcome multidrug resistance in vitro. Cancer Chemother Pharmacol. 2015;76(1):105-116. View Source
